molecular formula C9H9ClN2 B12988402 2-Amino-3-(2-chlorophenyl)propanenitrile

2-Amino-3-(2-chlorophenyl)propanenitrile

Cat. No.: B12988402
M. Wt: 180.63 g/mol
InChI Key: WOIRQCQVQPODJP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H9ClN2. This compound is a derivative of phenylalanine, where the amino group is attached to the second carbon of the propanenitrile chain, and a chlorine atom is substituted at the ortho position of the benzene ring. It is a white to off-white solid and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorophenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-chlorophenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: A phenylalanine derivative with similar structural features but different functional groups.

    2-Amino-3-(2-bromophenyl)propanenitrile: Similar structure with a bromine atom instead of chlorine.

    2-Amino-3-(2-fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-Amino-3-(2-chlorophenyl)propanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and nitrile group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-amino-3-(2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H9ClN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5,12H2

InChI Key

WOIRQCQVQPODJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)N)Cl

Origin of Product

United States

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